molecular formula C9H4F3NOS B6311136 alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile CAS No. 1174005-67-4

alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile

Cat. No. B6311136
CAS RN: 1174005-67-4
M. Wt: 231.20 g/mol
InChI Key: WTDNIKLQXZKWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-oxo-4-(trifluoromethylthio)benzeneacetonitrile (TFMBACN) is an organic compound with a molecular formula of C9H5F3NS. It is a colorless liquid that is soluble in polar organic solvents. TFMBACN has been used in a variety of scientific research applications due to its unique properties. It has been studied for its potential use in drug development, as a catalyst for chemical reactions, and as a building block for other compounds.

Scientific Research Applications

Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile has been used in a variety of scientific research applications. It has been used as a catalyst for chemical reactions such as the synthesis of 1,2,3-triazoles and the synthesis of 1,2,4-triazoles. It has also been used in the synthesis of heterocyclic compounds and as a building block for other compounds. Additionally, this compound has been studied for its potential use in drug development.

Mechanism of Action

The mechanism of action of alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile is not yet fully understood. However, it is believed that the compound acts as a proton donor in the presence of a base. This allows the compound to catalyze the formation of a range of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. It is believed that the compound has no known adverse effects on humans or animals. However, further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The main advantage of using alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile in lab experiments is its ability to act as a proton donor. This allows the compound to catalyze the formation of a range of organic compounds. The main limitation of using this compound in lab experiments is its relatively low solubility in polar solvents. This can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile in scientific research. These include the development of new catalysts for chemical reactions, the synthesis of novel heterocyclic compounds, and the development of new drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound.

Synthesis Methods

Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile can be synthesized in a variety of ways. The most common method involves the reaction of trifluoromethanesulfonyl chloride and benzeneacetonitrile in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF). The resulting product is a colorless liquid that is purified by distillation.

properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDNIKLQXZKWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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